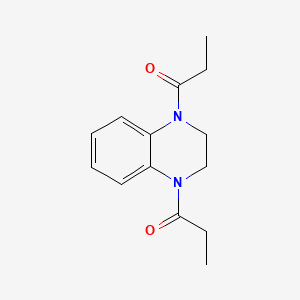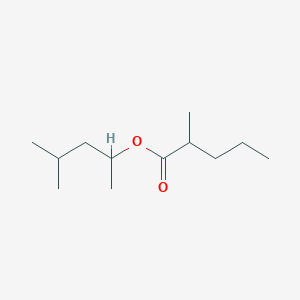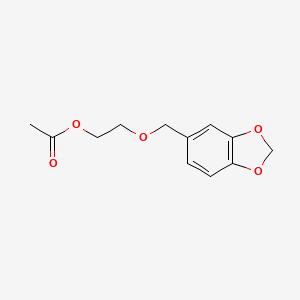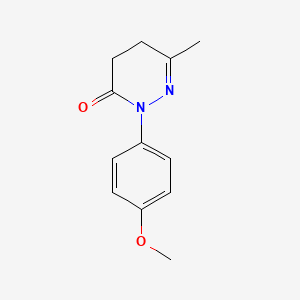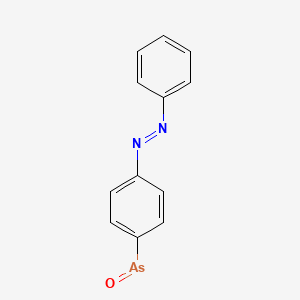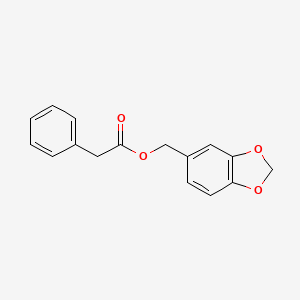
1,1'-Ethane-1,2-diylbis(4-iodobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Ethane-1,2-diylbis(4-iodobenzene) is an organic compound with the molecular formula C14H12I2. It consists of two benzene rings, each substituted with an iodine atom, connected by an ethane-1,2-diyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Ethane-1,2-diylbis(4-iodobenzene) can be synthesized through a multi-step process involving the iodination of benzene derivatives followed by coupling reactions. One common method involves the reaction of 1,2-dibromoethane with 4-iodophenol in the presence of a base to form the desired product. The reaction typically requires refluxing in a suitable solvent such as tetrahydrofuran (THF) and the use of a strong base like potassium carbonate .
Industrial Production Methods
Industrial production of 1,1’-Ethane-1,2-diylbis(4-iodobenzene) may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,1’-Ethane-1,2-diylbis(4-iodobenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium phosphate and solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of 1,1’-Ethane-1,2-diylbis(4-iodobenzene) with an arylboronic acid .
Scientific Research Applications
1,1’-Ethane-1,2-diylbis(4-iodobenzene) has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-Ethane-1,2-diylbis(4-iodobenzene) depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. The iodine atoms serve as leaving groups in substitution reactions, facilitating the formation of new bonds. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,1’-Ethane-1,2-diylbis(4-chlorobenzene): Similar structure but with chlorine atoms instead of iodine.
1,1’-Ethane-1,2-diylbis(4-bromobenzene): Similar structure but with bromine atoms instead of iodine.
Uniqueness
1,1’-Ethane-1,2-diylbis(4-iodobenzene) is unique due to the presence of iodine atoms, which confer distinct reactivity and properties compared to its chloro and bromo analogs. The iodine atoms make it more reactive in substitution and coupling reactions, allowing for the synthesis of a wider range of derivatives .
Properties
CAS No. |
6622-80-6 |
|---|---|
Molecular Formula |
C14H12I2 |
Molecular Weight |
434.05 g/mol |
IUPAC Name |
1-iodo-4-[2-(4-iodophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H12I2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,1-2H2 |
InChI Key |
WNCGYXDDFZQQCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


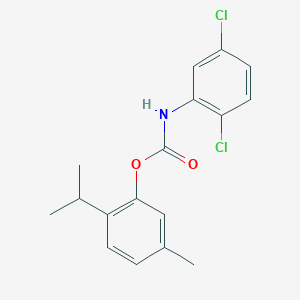
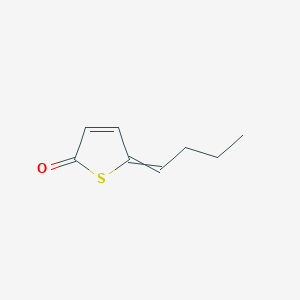
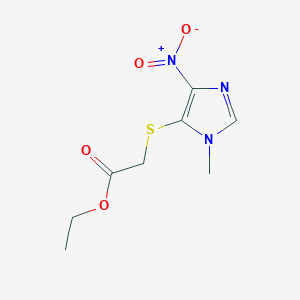

![1-[(3,4-Dimethoxyphenyl)methylideneamino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14722706.png)
